molecular formula C22H17ClFN3O2S2 B2715182 N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-60-6

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2715182
CAS No.: 1261019-60-6
M. Wt: 473.97
InChI Key: JFRJSHUFLBEXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-derived compound featuring a sulfanyl-acetamide linker and substituted aromatic groups. Its core structure includes a thieno[3,2-d]pyrimidin-4-one scaffold, which is fused with a thiophene ring and substituted at the 3-position with a 3,5-dimethylphenyl group. The sulfanyl group at position 2 connects to an acetamide moiety with a 2-chloro-5-fluorophenyl substituent.

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(24)3-4-16(18)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJSHUFLBEXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261019-60-6) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.

  • Molecular Formula : C22H17ClFN3O2S2
  • Molecular Weight : 474.0 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thieno[3,2-d]pyrimidine structure is known to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation. Specifically, it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to disruptions in DNA synthesis and ultimately cell death in rapidly dividing cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from this scaffold showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) were reported as low as 2 µg/mL for certain derivatives .
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus2
Vancomycin-resistant E. faecium2
Drug-resistant Candida strains>64

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values varied depending on the cell line but were generally in the micromolar range .
Cancer Cell LineIC50 (µM)
HeLa15
MCF-712
A54910

Case Studies

A notable case study involved the evaluation of a series of thieno[3,2-d]pyrimidine derivatives, including our compound of interest. Researchers synthesized several analogs and tested their efficacy against both bacterial and cancer cell lines. The study found that modifications on the phenyl ring significantly influenced both antimicrobial and anticancer activities .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antitumor properties. Studies have shown that thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation by targeting key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Table 1: Inhibitory Concentrations of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound ATS0.5
Compound BDHFR1.0
N-(2-chloro...)TS/DHFRTBD

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies focusing on optimizing yield and purity. Modifications to its structure have led to the development of derivatives that may have improved pharmacological profiles .

Case Study 1: In Vitro Antitumor Activity

A study evaluated the antitumor activity of a related thieno[3,2-d]pyrimidine compound in cultured human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics .

Case Study 2: Structure-Activity Relationship

Research conducted on various derivatives revealed that modifications to the aromatic rings and functional groups significantly affected biological activity. For instance, increasing the lipophilicity of certain derivatives enhanced their ability to penetrate cellular membranes and reach intracellular targets .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone

A closely related compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (), shares the sulfanyl-acetamide linker and substituted phenyl groups but differs in the thienopyrimidine core orientation ([2,3-d] vs. [3,2-d]). For example, the [3,2-d] configuration may enhance π-π stacking interactions due to the planar arrangement of the thiophene and pyrimidine rings .

Substituent Effects on the Pyrimidine Ring

  • 3-(3,5-Dimethylphenyl) vs. 3-Ethyl-5,6-Dimethyl (): The target compound’s 3,5-dimethylphenyl substituent introduces bulkier aromaticity compared to the ethyl and 5,6-dimethyl groups in the analog.

Acetamide Linker Modifications

2-Chloro-5-fluorophenyl vs. 2-Chloro-5-(trifluoromethyl)phenyl ():

Replacing the fluorine atom in the target compound with a trifluoromethyl group in the analog enhances electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism. However, the trifluoromethyl group’s larger size could sterically hinder interactions with enzyme active sites, reducing potency .

Comparison with Pesticide Derivatives ():

Compounds like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (methoxy-acetamide) share functional motifs (e.g., sulfonamide, acetamide) but lack the thienopyrimidinone core.

Physicochemical and Spectroscopic Properties

NMR Analysis Insights ():

Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent positions significantly alter chemical shifts in regions corresponding to aromatic protons (e.g., 29–36 ppm and 39–44 ppm). For the target compound, the 2-chloro-5-fluorophenyl group would likely induce distinct deshielding effects in these regions, differentiating its spectroscopic profile from analogs with trifluoromethyl or ethyl substituents .

Tabulated Comparison of Key Features

Feature Target Compound Analog () Pesticide Analogs ()
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Triazolo-pyrimidine (flumetsulam)
Substituent at Position 3 3-(3,5-Dimethylphenyl) 3-Ethyl-5,6-dimethyl N/A
Aromatic Group 2-Chloro-5-fluorophenyl 2-Chloro-5-(trifluoromethyl)phenyl 2,6-Dimethylphenyl (oxadixyl)
Key Functional Groups Sulfanyl-acetamide Sulfanyl-acetamide Sulfonamide (flumetsulam), Methoxy-acetamide (oxadixyl)
Potential Bioactivity Kinase inhibition, antimicrobial Similar (enhanced metabolic stability) Herbicidal, fungicidal

Q & A

Q. What are the standard methodologies for determining the crystal structure of this compound?

Answer: The crystal structure can be elucidated using single-crystal X-ray diffraction (SCXRD) . Key steps include:

  • Data collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans .
  • Structure refinement : Employ SHELXS97 for initial structure solving and SHELXL2016 for refinement, with anisotropic displacement parameters for non-H atoms .
  • Validation : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using software like PLATON to confirm conformational stability .
  • Comparison : Cross-reference with the Cambridge Structural Database (CSD) to identify deviations in dihedral angles or packing motifs compared to analogues (e.g., N-(2-chlorophenyl) derivatives) .

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

Answer: Apply Design of Experiments (DoE) to identify critical reaction parameters. For example:

  • Variables : Temperature, reagent stoichiometry, catalyst loading, and solvent polarity.
  • Response surface methodology (RSM) : Use a central composite design to model nonlinear relationships between variables and yield .
  • Validation : Confirm optimal conditions via triplicate runs and ANOVA to assess statistical significance (p < 0.05).
  • Scale-up : Transition from batch to continuous-flow systems for improved reproducibility, as demonstrated in flow-chemistry protocols for analogous diazomethane syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, the thieno[3,2-d]pyrimidine core shows distinct aromatic proton signals at δ 7.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular conformations derived from crystallographic data?

Answer:

  • Database surveys : Compare dihedral angles and torsion angles with CSD entries (e.g., N-(4-chlorophenyl) analogues show inter-ring angles of 42.25° vs. 67.84° in related structures) .
  • Conformational analysis : Use Mercury software to calculate energy-minimized conformers and assess intramolecular strain.
  • Dynamic studies : Perform variable-temperature XRD or DFT calculations to evaluate flexibility of the sulfanyl-acetamide linker .

Q. What strategies mitigate steric hindrance during multi-step synthesis of this compound?

Answer:

  • Stepwise coupling : Introduce bulky groups (e.g., 3,5-dimethylphenyl) early to avoid steric clashes in later steps.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyls during thienopyrimidine ring formation .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling of halogenated intermediates under mild conditions .

Q. Which computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • HOMO-LUMO analysis : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals. For example, a narrow HOMO-LUMO gap (<4 eV) suggests high reactivity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., electron-deficient pyrimidine ring) .
  • Molecular docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina to guide SAR studies .

Q. How should researchers address contradictory bioactivity data in different assay systems?

Answer:

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
  • Solubility checks : Measure kinetic solubility in DMSO/PBS mixtures; low solubility (<10 µM) may artifactually reduce activity .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.